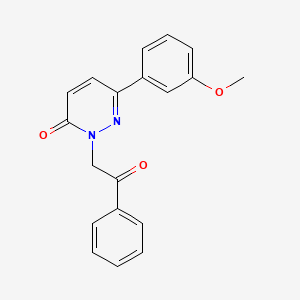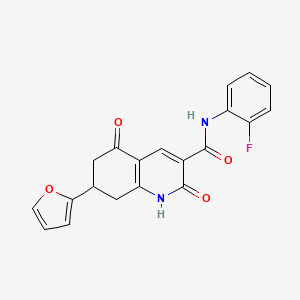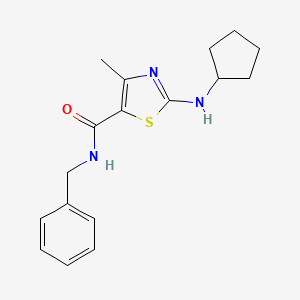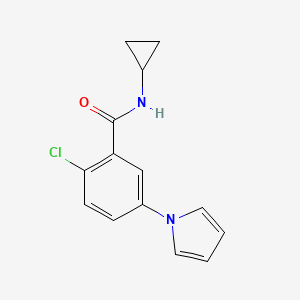
6-(3-methoxyphenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone
Beschreibung
Synthesis Analysis The synthesis of 6-(3-methoxyphenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone and its derivatives involves complex organic synthesis routes, including Friedel-Crafts acylation, cyclization of intermediary g-keto acids with hydrazine hydrate, and various condensation reactions with aromatic aldehydes. Some derivatives exhibit vasodilatory and beta-adrenergic antagonist activities due to their specific stereochemical configurations, with significant pharmacological profiles being observed for certain stereoisomers (Howson et al., 1988); (Soliman & El-Sakka, 2011).
Molecular Structure Analysis The molecular structure of pyridazinone derivatives has been a subject of interest due to their potential pharmacological activities. Crystal and molecular structure analyses, such as X-ray diffraction (XRD) studies, provide insights into the intermolecular interactions and the effects of substituents on the compound's properties (Lakshminarayana et al., 2009).
Chemical Reactions and Properties These compounds undergo various chemical reactions, including dehydrogenation, Michael addition reaction, formation of N-dialkylaminomethyl derivatives, and conversion into chloro derivatives under specific conditions. Such transformations are essential for exploring the chemical behavior and potential applications of pyridazinone derivatives (Soliman & El-Sakka, 2011).
Physical Properties Analysis Physical properties, such as solubility in different solvent systems, can significantly influence the pharmacokinetics and formulation development of pyridazinone derivatives. Studies on solubility, preferential solvation, and solvent effects provide valuable information for designing drugs with improved bioavailability (Bao et al., 2020).
Chemical Properties Analysis The chemical properties of pyridazinone derivatives, including their reactivity towards various chemical agents and the influence of substituents on their pharmacological activities, are crucial for developing new therapeutics. Syntheses and studies on the antifeedant activity and QSAR analysis of oxa(thia)diazolyl derivatives highlight the importance of chemical modifications in enhancing biological activities (Cao et al., 2005).
Eigenschaften
IUPAC Name |
6-(3-methoxyphenyl)-2-phenacylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-16-9-5-8-15(12-16)17-10-11-19(23)21(20-17)13-18(22)14-6-3-2-4-7-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPPFQCYXGWMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1H-imidazol-1-yl)benzyl]-2,5-dimethylbenzamide](/img/structure/B4512254.png)
![2-methyl-3-{[2-(2-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4512262.png)
![2-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4512265.png)


![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4512283.png)

![6-cyclopropyl-N-(3-fluorobenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4512311.png)
![N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512348.png)

![N-cyclohexyl-N'-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]urea](/img/structure/B4512359.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4512366.png)
![N-[(1-oxo-2(1H)-phthalazinyl)acetyl]valine](/img/structure/B4512374.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B4512377.png)